molecular formula C16H22ClN3O B1254725 (R)-tebuconazole

(R)-tebuconazole

Cat. No.: B1254725
M. Wt: 307.82 g/mol
InChI Key: PXMNMQRDXWABCY-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Tebuconazole is the enantiomer of the broad-spectrum triazole fungicide tebuconazole, known for its superior fungicidal activity. Tebuconazole exhibits stereoisomerism due to a chiral centre, and the (R)-enantiomer often demonstrates greater efficacy in inhibiting fungal growth compared to the racemic mixture . This compound functions as a sterol biosynthesis inhibitor, specifically targeting and disrupting the function of the 14-α-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway, which is essential for fungal membrane integrity . Its systemic action provides protective, curative, and eradicant activity against a wide range of fungal pathogens, including those causing Fusarium head blight, powdery mildew, rusts, and various leaf spots . Research into this compound is valuable for studies on fungicide resistance mechanisms, particularly in pathogens like Fusarium graminearum , where resistance has been linked to point mutations in CYP51 genes and fitness costs in resistant mutants . Investigations of tebuconazole's interaction with human serum albumin indicate that binding is driven by hydrogen bonds and van der Waals forces, which is critical for understanding its distribution profile . This compound is supplied for research applications only and must not be used for diagnostic, therapeutic, or any other purpose in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

(3R)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol

InChI

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/t16-/m0/s1

InChI Key

PXMNMQRDXWABCY-INIZCTEOSA-N

SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O

Isomeric SMILES

CC(C)(C)[C@](CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O

Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O

Origin of Product

United States

Enantioselective Synthesis and Production Methodologies for R Tebuconazole

Challenges in Stereoselective Synthesis of Tebuconazole (B1682727) Enantiomers

Synthesizing tebuconazole enantiomers with high stereoselectivity presents notable challenges. A primary difficulty arises from the steric hindrance imposed by the tert-butyl group present in the molecule's structure. google.comacs.orgfigshare.comnih.gov This bulky group can impede the precise control of stereochemistry during chemical reactions, making it challenging to favor the formation of one enantiomer over the other. Traditional chemical synthesis routes often produce the racemic mixture, requiring subsequent chiral separation, which can be costly and inefficient for large-scale production. google.com

Biocatalytic Approaches for Asymmetric Synthesis

Biocatalysis offers a promising route for the asymmetric synthesis of chiral compounds like (R)-tebuconazole, leveraging the inherent stereoselectivity of enzymes. This approach often involves the use of enzymes or whole cells to catalyze specific steps in the synthesis pathway, leading to the preferential formation of one enantiomer.

Exploration of Epoxide Hydrolases in Enantiomeric Resolution

Epoxide hydrolases (EHs) have emerged as valuable biocatalysts for the enantioselective hydrolysis of racemic epoxides, a key intermediate in the synthesis of tebuconazole. researchgate.net Research has explored the use of epoxide hydrolases, such as the enzyme from Rhodotorula paludigensis (RpEH), for the kinetic resolution of the racemic epoxy-precursor of tebuconazole, identified as 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl] oxirane (rac-1a). google.comacs.orgfigshare.comnih.gov Studies using Escherichia coli expressing RpEH as a whole-cell biocatalyst have demonstrated that this enzyme preferentially hydrolyzes the (S)-enantiomer of the epoxy-precursor, leaving the desired (R)-epoxy-precursor unreacted. acs.orgfigshare.comnih.govresearchgate.net Molecular docking simulations have provided insights into this enantioselectivity, suggesting that a unique L-shaped substrate-binding pocket within RpEH plays a crucial role in recognizing and differentiating between the enantiomers of the bulky 2,2-disubstituted oxirane precursor. acs.orgnih.gov

Optimization Strategies for Biocatalytic Reaction Parameters

Optimizing the reaction parameters is critical for enhancing the efficiency and enantioselectivity of biocatalytic processes. For the kinetic resolution of the tebuconazole epoxy-precursor using E. coli/RpEH, various conditions have been investigated. Optimization efforts have focused on factors such as temperature, pH, substrate concentration, and cell concentration. google.com

Initial studies showed a moderate enantiomeric ratio (E value) of 13.4, which was significantly improved to 43.8 after optimizing the reaction conditions. acs.orgnih.gov Specific activity of 103.8 U/g wet cells was observed. acs.orgnih.gov Gram-scale resolution experiments using 200 mM of the racemic epoxy-precursor and 150 mg/mL of E. coli/RpEH wet cells resulted in the retention of the (R)-epoxy-precursor with a 97.0% enantiomeric excess (ee) and a 42.5% yield, achieving a space-time yield of 40.5 g/L/d. acs.orgnih.gov

Data from optimization studies highlight the impact of parameters on the biocatalytic resolution:

ParameterCondition TestedEnantiomeric Excess (ee) of (R)-epoxy-precursor google.comYield of (R)-epoxy-precursor google.com
Temperature30°C (Optimal)92.7%44.0%
Substrate Concentration100 mM90.0%-
200 mM88.9%-
300 mM79.6%-
400 mM74.5%-
500 mM61.6%-
Cell Concentration Ratio*2:1 (mM:mg/mL) substrate:cells89% (at 100mM substrate)46.5% (at 100mM substrate)
4:3 (mM:mg/mL) substrate:cells84% (at 150mM substrate)46.0% (at 150mM substrate)
1:1 (mM:mg/mL) substrate:cells82% (at 200mM substrate)46.3% (at 200mM substrate)

*Note: Data on cell concentration ratio is presented as substrate concentration (mM) to wet cell concentration (mg/mL).

These findings demonstrate that careful optimization of reaction conditions can significantly improve both the enantioselectivity and yield of the biocatalytic resolution step.

Chemoenzymatic Synthetic Pathways for High Optical Purity this compound

A successful strategy for obtaining high optical purity this compound involves a chemoenzymatic approach. This method combines the stereoselectivity of biocatalytic resolution with subsequent chemical transformations. The process typically begins with the biocatalytic kinetic resolution of the racemic epoxy-precursor (rac-1a) using an enzyme like RpEH, which selectively hydrolyzes the (S)-enantiomer, leaving the enriched (R)-epoxy-precursor. google.comacs.orgfigshare.comnih.gov

Following the enzymatic step, the retained (R)-epoxy-precursor undergoes a chemical ring-opening reaction. This is commonly achieved by reacting the epoxide with 1,2,4-triazole (B32235) under appropriate chemical conditions, often catalyzed by a solid base. google.comacs.org This one-step chemocatalytic reaction converts the (R)-epoxy-precursor into this compound while preserving the stereochemical integrity established during the biocatalytic resolution. google.comacs.orgfigshare.comnih.gov This chemoenzymatic pathway has been shown to effectively produce this compound with high optical purity, exceeding 99% ee. acs.orgnih.gov

Comparative Analysis of Advanced Asymmetric Synthesis Techniques

The development of asymmetric synthesis techniques for chiral compounds like this compound is driven by the limitations of traditional methods. Conventional chemical synthesis routes for tebuconazole typically yield a racemic mixture, necessitating downstream chiral separation. google.comgoogle.comresearchgate.netscispace.com Techniques such as chiral chromatography can achieve high enantiomeric purity but are often associated with high costs and low throughput, making them less suitable for large-scale industrial production. google.comlabrulez.com

Biocatalytic and chemoenzymatic approaches offer advantages by introducing stereoselectivity earlier in the synthesis. The chemoenzymatic method utilizing epoxide hydrolase-mediated kinetic resolution of the epoxy-precursor followed by chemical ring-opening has been presented as a simpler, more environmentally friendly, and potentially lower-cost alternative compared to expensive chiral chromatography separation. google.com This approach leverages the enzyme's ability to discriminate between enantiomers, providing a more efficient route to the desired (R)-isomer. While detailed comparative data across a wide range of advanced asymmetric techniques for tebuconazole synthesis is not extensively documented in the provided sources, the described chemoenzymatic route represents a significant advancement over traditional racemic synthesis and highlights the potential of integrating biocatalysis for efficient production of enantiopure tebuconazole.

Stereoselective Biological Activity and Molecular Mechanisms of R Tebuconazole

Differential Fungicidal Efficacy of (R)- and (S)-Tebuconazole Enantiomers

Studies have demonstrated that the enantiomers of tebuconazole (B1682727) can exhibit different levels of fungicidal efficacy researchgate.net. Generally, the (R)-enantiomer has been reported to be more biologically active than the (S)-enantiomer made-in-china.comherts.ac.uk.

Comparative Studies Across Diverse Fungal Pathogen Species

Comparative studies across various fungal pathogen species have revealed the differential activity of tebuconazole enantiomers. For instance, against Botrytis cinerea, the (R)-(-)-tebuconazole enantiomer showed significantly higher fungicidal activity, being 44 times more active than the (S)-(+)-tebuconazole researchgate.netresearchgate.net. Similarly, against Fusarium graminearum, the (-)-tebuconazole (presumably the (R)-enantiomer based on other findings) demonstrated higher fungicidal activity, ranging from 24 to 99-fold greater than (+)-tebuconazole (presumably the (S)-enantiomer) and 1.8 to 6.7-fold greater than the racemate researchgate.netacs.org. The order of fungicidal activity against Fusarium verticillioides was also observed as (-)-tebuconazole > rac-tebuconazole > (+)-tebuconazole acs.org.

Influence of Environmental and Physiological Factors on Enantiomer Activity

Environmental factors such as temperature and water activity (aW) can significantly influence the fungicidal activity of tebuconazole enantiomers researchgate.netacs.org. Research on Fusarium verticillioides showed that water activity, temperature, and the type of tebuconazole significantly affected fungal growth acs.org. The maximal selective fungicidal activity of (-)-tebuconazole against F. verticillioides was observed at 0.95 aW and 35 °C acs.org. For Fusarium graminearum, the fungicidal activity of tebuconazole was strongly influenced by temperature, aW, and their combined effects researchgate.netacs.org.

Elucidation of Molecular Mechanism of Action: Ergosterol (B1671047) Biosynthesis Inhibition

Tebuconazole, like other triazole fungicides, acts as a demethylase inhibitor (DMI) plos.orgnih.gov. Its primary mode of action involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes nih.govresearchgate.netpomais.comnih.govfrontiersin.org. This inhibition disrupts membrane function, leading to the inhibition of cell growth or cell death in fungi nih.govresearchgate.netpomais.com. Specifically, tebuconazole inhibits the enzyme sterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol (B1674476) to ergosterol plos.orgnih.govnih.govfrontiersin.orgeuropa.euoekotoxzentrum.chmst.dkmedchemexpress.com. Inhibiting CYP51 leads to a decrease in ergosterol content and the accumulation of methylated sterol intermediates, which are toxic to the fungal cell europa.euoekotoxzentrum.ch.

Stereospecific Interactions with Sterol 14α-Demethylase (CYP51)

The differential fungicidal activity of tebuconazole enantiomers is attributed to their stereospecific interactions with the target enzyme, CYP51 nih.govresearchgate.net. Studies with other chiral triazole fungicides, such as prothioconazole (B1679736), have shown that the more active enantiomer exhibits better binding affinity with CYP51 nih.govresearchgate.net. High-resolution X-ray crystal structures of CYP51 in complex with different azole antifungals, including enantiomers, have revealed the specific orientation of these compounds within the enzyme's binding site, highlighting the triazole-mediated coordination plos.orgnih.gov. This structural information provides a basis for understanding the impact of mutations on azole susceptibility and for the design of new DMIs plos.org.

Structure-Activity Relationship Analysis of Enantiomers at the Target Site

Structure-activity relationship analysis of tebuconazole enantiomers at the CYP51 target site indicates that the stereochemistry of the molecule influences its binding affinity and inhibitory potency nih.govresearchgate.netresearchgate.net. Point mutations in the CYP51 gene can alter the binding properties of the enantiomers researchgate.net. For example, specific mutations have been shown to affect the linking of the (R)-enantiomer of prothioconazole with residues in the CYP51 protein, impacting its binding action researchgate.net. While direct detailed structural analysis specifically for (R)-tebuconazole binding to CYP51 from diverse fungal pathogens in comparison to the (S)-enantiomer was not extensively detailed in the provided snippets, the general principle of stereospecific interaction with CYP51 is well-established for chiral azoles, including tebuconazole plos.orgnih.govnih.govresearchgate.net. The higher activity of the (R)-enantiomer suggests a more favorable interaction with the active site of CYP51 in susceptible fungi.

Stereoselective Impacts on Fungal Physiology and Secondary Metabolite Production

Beyond direct growth inhibition, tebuconazole enantiomers can have stereoselective impacts on fungal physiology and the production of secondary metabolites, including mycotoxins researchgate.netacs.org. For instance, while (-)-tebuconazole (likely the R-enantiomer) showed higher fungicidal activity against Fusarium graminearum, it was also generally more favorable for the production of deoxynivalenol (B1670258) (DON), a mycotoxin, under certain conditions compared to (+)-tebuconazole (likely the S-enantiomer) researchgate.netacs.org. (-)-tebuconazole and racemic tebuconazole also induced significantly increased expression of DON biosynthetic genes (TRI5 and TRI6) researchgate.netacs.org. Similarly, on Fusarium verticillioides, tebuconazole enantiomers differently affected the expression of fumonisin biosynthetic genes (FUM1 and FUM6), although the effects on fumonisin production and gene expression did not always show a positive correlation acs.org. These findings highlight that the stereochemistry of tebuconazole can selectively influence not only fungal growth but also the pathways involved in mycotoxin biosynthesis.

Effects on Mycelial Growth and Morphogenesis

This compound demonstrates potent inhibitory effects on fungal mycelial growth. Studies comparing the fungicidal activity of tebuconazole enantiomers have consistently shown that the (R)-enantiomer is considerably more active in inhibiting the growth of various fungal pathogens researchgate.netnih.govresearchgate.netnih.gov. For instance, the fungicidal activity of (R)-(-)-tebuconazole against Botrytis cinerea was found to be 44 times higher than that of (S)-(+)-tebuconazole researchgate.netnih.gov. Against Fusarium graminearum, (R)-(-)-tebuconazole exhibited 24 to 99 times greater potency than (S)-(+)-tebuconazole researchgate.netnih.gov.

The inhibition of ergosterol synthesis by tebuconazole, and specifically the more active (R)-enantiomer, leads to significant morphological changes in fungal hyphae. These changes can include swelling, excessive branching, increased vacuolization, accumulation of lipid bodies, and thickening of cell walls researchgate.net. These disruptions to normal fungal morphology and cellular structure impede the development and spread of the fungus.

Research on the effects of tebuconazole (racemate) on Fusarium culmorum has shown ultrastructural changes such as considerable thickening of hyphal cell walls, excessive septation, formation of incomplete septa, extensive vacuolization, and degeneration of the hyphal cytoplasm researchgate.net. While these studies often use the racemate, the higher activity of the (R)-enantiomer suggests it is the primary contributor to these observed morphological effects.

Data on the differential effects of (R)- and (S)-tebuconazole on mycelial growth highlight the stereoselectivity of this activity.

Fungus SpeciesThis compound Activity Relative to (S)-TebuconazoleSource
Botrytis cinerea44 times higher researchgate.netnih.gov
Fusarium graminearum24-99 times higher researchgate.netnih.gov

Modulation of Fungal Toxin Biosynthesis Pathways

Beyond inhibiting fungal growth, tebuconazole, including its enantiomers, can influence the biosynthesis of fungal toxins (mycotoxins). The interaction between fungicides and mycotoxin production is complex and can vary depending on the fungal species, environmental conditions, and the specific fungicide used mdpi.comscielo.org.mx.

Studies on Fusarium graminearum and its production of deoxynivalenol (DON), a significant mycotoxin, have investigated the effects of tebuconazole enantiomers. While (R)-(-)-tebuconazole is more effective at inhibiting fungal growth, some research suggests that it might be generally more favorable for DON production compared to (S)-(+)-tebuconazole under certain conditions nih.govacs.org. Specifically, (R)-(-)-tebuconazole and racemic tebuconazole have been shown to induce significantly increased expression of the DON biosynthetic genes TRI5 and TRI6 compared to the control nih.govacs.org. This indicates a potential for the more fungicidally active enantiomer to inadvertently stimulate the genetic pathways involved in toxin production.

Research findings suggest that while tebuconazole effectively controls fungal pathogens, its impact on mycotoxin production can be nuanced and stereoselective, with the (R)-enantiomer potentially influencing the expression of key toxin biosynthesis genes.

Treatment GroupEffect on TRI5 and TRI6 Gene Expression (relative to control)Effect on DON Production (under certain conditions)Source
(R)-(-)-Tebuconazole (at EC50)Significantly increasedGenerally more favorable nih.govacs.org
(S)-(+)-Tebuconazole (at EC50)Not significantly increased (compared to control)Less favorable than (R)-enantiomer nih.govacs.org
Racemic Tebuconazole (at EC50)Significantly increasedVaried depending on conditions nih.govacs.org

Environmental Distribution and Stereoselective Behavior of Tebuconazole Enantiomers

Enantioselective Degradation Pathways in Environmental Matrices

The degradation of tebuconazole (B1682727) and its enantiomers occurs through various pathways in the environment, including microbial metabolism, hydrolysis, and photolysis. These processes can be enantioselective, meaning one enantiomer degrades faster or slower than the other.

Degradation Dynamics in Soil Ecosystems

Soil is a major reservoir for tebuconazole due to its application in agriculture. The degradation of tebuconazole in soil is generally considered slow, with reported half-lives varying significantly depending on soil properties and conditions. oekotoxzentrum.chmdpi.comepa.govresearchgate.netresearchgate.net

Research indicates that the degradation of tebuconazole enantiomers in soil can be stereoselective. In some studies, S-(+)-tebuconazole has been observed to degrade faster than R-(-)-tebuconazole in both aerobic and anaerobic soil conditions. capes.gov.brnih.gov However, the direction of preferential degradation can vary depending on the specific soil type and location. For instance, preferential degradation of (+)-tebuconazole was noted in Zhejiang soil, while (-)-tebuconazole was preferentially degraded in Beijing soil. researchgate.net Tebuconazole degradation in soil has been shown to follow first-order kinetics. researchgate.net

Reported half-lives for tebuconazole in soil exhibit a wide range, from approximately 9 to 610 days. mdpi.comresearchgate.net Specific studies have reported half-lives such as 45 to 161 days in field dissipation studies and 40.76 to 43.86 days in specific soil types under field conditions. epa.govresearchgate.net Under laboratory conditions, aerobic soil metabolism showed a half-life of 796 days in sandy loam soil, while anaerobic metabolism (following aerobic incubation) resulted in a half-life of 1063 days in the same soil type. epa.gov

Table 1: Reported Half-Lives of Tebuconazole in Soil

Soil Type/ConditionsHalf-Life (days)Reference
Various field conditions45 - 161 epa.gov
Various conditions49 - 610 mdpi.com
Specific soil types (field conditions)40.76 - 43.86 researchgate.net
Sandy loam soil (aerobic lab)796 epa.gov
Sandy loam soil (anaerobic lab)1063 epa.gov
Various concentrations (lab incubation)9 - 263 researchgate.net
Role of Soil Properties (e.g., pH, Organic Carbon Content)

Soil properties play a crucial role in the degradation dynamics and enantioselectivity of tebuconazole. Factors such as soil pH, organic carbon content, and microbial activity have been identified as influencing tebuconazole degradation. mdpi.comresearchgate.netresearchgate.net Adsorption to soil is a primary route of dissipation for tebuconazole, and this adsorption increases with higher soil organic matter content. epa.gov The enantioselectivity observed in soil degradation has been correlated with the soil organic carbon content. capes.gov.brnih.gov Adsorption coefficients (Kd values) for tebuconazole can vary depending on soil type, depth, and organic carbon content. researchgate.net

Aerobic and Anaerobic Degradation Kinetics

Tebuconazole demonstrates resistance to both aerobic and anaerobic metabolism in soil, contributing to its persistence. epa.govepa.govepa.gov As noted above, laboratory studies have shown long half-lives under both aerobic (796 days) and anaerobic (1063 days) conditions in sandy loam soil. epa.gov While tebuconazole is generally persistent, the degradation that does occur can follow first-order kinetics in soil. researchgate.net Studies investigating tebuconazole removal in constructed wetlands, which encompass both aerobic and anaerobic zones, also indicate that removal can be described by first-order kinetics. capes.gov.brresearchgate.net

Degradation in Plant Systems

Specific studies have provided insights into the enantioselective degradation in different plant species. In grape, (-)-tebuconazole exhibited a shorter half-life (5.2 days) compared to (+)-tebuconazole (6.4 days). researchgate.netscilit.com Similarly, in wheat straw, (-)-tebuconazole was found to degrade faster. researchgate.net Research on lettuce exposed to tebuconazole also indicated slight enantioselective degradation and noted that (-)-R-tebuconazole specifically led to the down-regulation of certain soluble sugars, amino acids, and organic acids. researchgate.netnih.gov

Fate in Aquatic Environments

Tebuconazole can enter aquatic environments through runoff and other pathways. Its degradation in water/sediment systems is relatively slow. oekotoxzentrum.ch Tebuconazole is stable to hydrolysis across a range of pH values (pH 5, 7, and 9) and is not expected to undergo significant direct photolysis in surface freshwaters. oekotoxzentrum.chepa.govfao.orgnih.govnih.govnih.gov

However, indirect photochemistry, primarily through reactions with hydroxyl radicals, can contribute to tebuconazole degradation in sunlit surface waters. nih.gov Under favorable conditions (shallow waters with low dissolved organic carbon), tebuconazole lifetimes of about one week are possible, following pseudo-first order kinetics. nih.gov In less favorable conditions, photoinduced degradation can extend over several months. nih.gov Tebuconazole is considered slowly biodegradable in wastewater. hilarispublisher.com

Constructed wetlands have shown efficiency in removing tebuconazole from water, with the removal process often described by first-order kinetics. capes.gov.brresearchgate.netau.dk The efficiency of removal in these systems is influenced by factors such as the wetland design, dissolved oxygen levels, temperature, the presence and type of plants, and microbial activity. researchgate.netau.dk While degradation within plant tissue in aquatic systems can be enantioselective, removal of tebuconazole from the hydroponic solution itself was not found to be enantioselective in one study. capes.gov.brnih.govresearchgate.net

Biotransformation and Identification of Stereoisomeric Transformation Products

Biotransformation of tebuconazole can occur in various organisms, leading to the formation of transformation products (TPs). Studies in animal models, such as rats and earthworms, have provided insights into these processes. brieflands.comresearcher.lifeacs.orgnih.govresearcher.liferesearchgate.net

In animal models, biotransformation pathways can involve the sequential oxidation of a methyl group on the tebuconazole molecule. brieflands.com Research in earthworms has revealed significant enantioselectivity in the biotransformation of tebuconazole and its TPs. researcher.lifeacs.orgnih.govresearcher.life This involves cytochrome P450 enzymes, with hydroxylation and dechlorination identified as key processes. researcher.lifeacs.orgnih.govresearcher.life In vitro studies using earthworm microsomes have shown that enzymes like CYP1A2, CYP2J2, and CYP2E1 are involved in the hydroxylation pathway. researcher.lifeacs.orgnih.govresearcher.life Molecular docking studies suggest that S-(+)-tebuconazole may produce more hydroxylated TPs than R-(-)-tebuconazole due to lower binding energy with these enzymes. researcher.lifeacs.orgnih.govresearcher.life

Six chiral TPs have been tentatively identified in an earthworm-soil system, with four detected in both earthworms and soil, and two found exclusively in earthworms. researcher.lifeacs.orgnih.govresearcher.life Hydroxylation is considered a significant biotransformation pathway for reducing the toxicity of tebuconazole. researcher.lifeacs.orgnih.govresearcher.life

Studies using rat liver microsomes have also demonstrated stereoselective metabolism, with S-tebuconazole degrading faster than R-tebuconazole when present as a racemic mixture. researchgate.net However, when incubated individually, no significant difference in degradation rates between the enantiomers was observed in this specific system. researchgate.net

In aquatic environments, transformation products can also be formed. For example, in water treatment using vacuum UV and UVC irradiation, a TP corresponding to 1,2,4-triazole (B32235) (124T) was observed, which is also known to occur from environmental degradation in groundwater and soil. nih.gov In a study involving Phragmites australis in hydroponic solution, two tebuconazole TPs were quantified: 5-(4-Chlorophenyl)-2,2-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1,3-pentanediol and 5-(3-((1H-1,2,4-Triazol-1-yl)methyl)-3-hydroxy-4,4-dimethylpentyl)-2-chlorophenol. nih.gov

Table 2: Selected Tebuconazole Transformation Products and Formation Context

Transformation Product Name (where available)Formation ContextStereochemistry InformationReference
Hydroxylated and dechlorinated productsEarthworm-soil system, BiotransformationChiral TPs, significant enantioselectivity observed in earthworms researcher.lifeacs.orgnih.govresearcher.life
Tebuconazole-OH (tebuconazole-1-hydroxy)Animal models (sequential oxidation)Not specified in snippet brieflands.com
Tebuconazole-COOH (tebuconazole carboxylic acid)Animal models (sequential oxidation)Not specified in snippet brieflands.com
1,2,4-triazole (124T)Water treatment (VUV/UVC), Environmental degradationNot chiral nih.gov
5-(4-Chlorophenyl)-2,2-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1,3-pentanediolAquatic (Phragmites australis)Not specified in snippet nih.gov
5-(3-((1H-1,2,4-Triazol-1-yl)methyl)-3-hydroxy-4,4-dimethylpentyl)-2-chlorophenolAquatic (Phragmites australis)Not specified in snippet nih.gov

Elucidation of Metabolic Schemes and Pathways

Metabolic studies have revealed that tebuconazole undergoes biotransformation in various organisms, including humans and earthworms. In human liver microsomes, the metabolism of tebuconazole by cytochrome P450 enzymes (CYP450) has been investigated. Preferential metabolism of (+)-tebuconazole to rac-tebuconazole and (-)-tebuconazole has been observed, with a favored production of (+)-1-hydroxytebuconazole (TEBOH), the main metabolite. nih.gov Multiple human CYP450 isoforms, primarily CYP3A4 and CYP2C9, are involved in the metabolism of tebuconazole, contributing to the generation of TEBOH enantiomers. nih.gov This involvement of multiple metabolic pathways suggests that accumulation of tebuconazole in the human body may be challenging. nih.gov

In earthworms, cytochrome P450 enzyme-mediated hydroxylation and dechlorination are significant in the enantioselective biotransformation of tebuconazole. acs.org In vitro experiments using earthworm microsomes have shown that CYP1A2, CYP2J2, and CYP2E1 are involved in the hydroxylation pathway of tebuconazole. acs.org Molecular docking studies indicate that S-(+)-tebuconazole produces more hydroxylated transformation products than R-(-)-tebuconazole due to lower binding energy with these enzymes. acs.org Hydroxylation is predicted to be the most significant transformation pathway for reducing tebuconazole's toxicity. acs.org

Studies in Cunninghamella elegans have shown that approximately 98% of tebuconazole can be degraded within 7 days, resulting in the accumulation of five metabolites. researchgate.net Cytochrome P450 (CYP) and flavin-dependent monooxygenase enzymes are suggested to be involved in this fungal metabolism. researchgate.net

During wine fermentation, selective degradation of tebuconazole enantiomers has been observed, with R-tebuconazole degrading faster than S-tebuconazole. figshare.comacs.org

Contribution of Microbial Communities to Enantioselective Biotransformation

Microbial communities play a role in the biotransformation of tebuconazole in the environment. While mineralization of the triazole ring of tebuconazole is generally negligible, biodegradation has been reported. researchgate.net Studies on soil microbial communities have identified up to 22 transformation products originating from tebuconazole. researchgate.net The impact of tebuconazole on soil microbial communities can be transient, affecting the relative abundance of various prokaryotic taxa and functional groups. researchgate.net The direction of this effect can vary and may depend on incubation conditions. researchgate.net

Microbial biotransformation can also be a tool for the resolution of racemic mixtures to obtain enantiomers with different pharmacological profiles. nih.gov

Enantioselective Bioaccumulation in Non-Target Organisms

Enantioselective bioaccumulation of tebuconazole has been observed in various non-target organisms, including earthworms and aquatic species like zebrafish. capes.gov.brresearchgate.netnih.govcapes.gov.br

Accumulation Kinetics in Aquatic Species (e.g., Fish, Invertebrates)

Studies on zebrafish (Danio rerio) have demonstrated a significant trend in enantioselective bioaccumulation of tebuconazole, with preferential accumulation of (-)-R-tebuconazole at different exposure concentrations. nih.govcapes.gov.br The degradation of (-)-R-tebuconazole in zebrafish was found to be slower than that of (+)-S-tebuconazole during depuration experiments. nih.govcapes.gov.br

In rainbow trout (Oncorhynchus mykiss), rapid accumulation of tebuconazole has been observed during the uptake phase, followed by rapid elimination. capes.gov.br Biotransformation accounted for a significant portion of the elimination of triazoles in rainbow trout. capes.gov.br

Tebuconazole is considered moderately toxic to invertebrates, but it can impair metabolic functions. mdpi.comresearchgate.net Bioaccumulation of tebuconazole in fish has also been reported. researchgate.net

Analysis of Enantiomeric Fraction and Bioaccumulation Factors

Enantiomeric fraction (EF) is used to assess enantioselectivity in environmental processes like bioaccumulation. researchgate.net In earthworms (Eisenia andrei and Lumbricus terrestris), bioaccumulation of tebuconazole from soil was found to be enantioselective, with EF values in earthworm extracts varying from 0.28 to 0.52, and values less than 0.50 being dominant. researchgate.net This enantioselectivity in bioaccumulation resulted from different excretion rates of the enantiomers. researchgate.net Bioaccumulation factors (BAFs) in earthworms ranged from 0.03 to 0.87. researchgate.net Preferential accumulation of (+)-R-tebuconazole in earthworm tissues has been observed, with potential for biomagnification in the earthworm food chain. capes.gov.br Biota-sediment accumulation factors (BSAFs) for (+)-R-tebuconazole in earthworms ranged from 1.64 to 2.61 kg OC/kg lip depending on the exposure concentration. capes.gov.br

In zebrafish, the enantiomer fraction of tebuconazole in fish and water ranged from 0.31 to 0.49. nih.govcapes.gov.br Bioconcentration factor (BCF) values in zebrafish were found to be enantioselective, with higher values for (-)-R-tebuconazole compared to (+)-S-tebuconazole at a low dose (16.25 vs 11.22) and similar values at a high dose (10.31 vs 9.79). nih.govcapes.gov.br

The interspecies similarity in enantioselectivity suggests that evaluating the risk assessment of tebuconazole at the enantiomer level is preferable. researchgate.net A chiral correction factor may be recommended to account for enantioselectivity in bioaccumulation if assessment is not done at the enantiomer level. researchgate.net

Here is a summary of some bioaccumulation data:

OrganismMatrixEnantiomerBioaccumulation Factor (BAF/BCF/BSAF)Exposure ConcentrationReference
EarthwormSoilRacemic Tebuconazole0.03 - 0.87 (BAF)Not specified researchgate.net
EarthwormSoil(+)-R-Tebuconazole1.64 kg OC/kg lip (BSAF)10 mg/kg dw capes.gov.br
EarthwormSoil(+)-R-Tebuconazole2.61 kg OC/kg lip (BSAF)50 mg/kg dw capes.gov.br
EarthwormSoil(-)-S-Tebuconazole0.50 kg OC/kg lip (BSAF)10 mg/kg dw capes.gov.br
EarthwormSoil(-)-S-Tebuconazole0.28 kg OC/kg lip (BSAF)50 mg/kg dw capes.gov.br
ZebrafishWater(+)-S-Tebuconazole11.22 (BCFk)0.107 mg/L nih.govcapes.gov.br
ZebrafishWater(-)-R-Tebuconazole16.25 (BCFk)0.107 mg/L nih.govcapes.gov.br
ZebrafishWater(+)-S-Tebuconazole9.79 (BCFk)1.07 mg/L nih.govcapes.gov.br
ZebrafishWater(-)-R-Tebuconazole10.31 (BCFk)1.07 mg/L nih.govcapes.gov.br
ZebrafishWaterRacemic Tebuconazole38.80 L/kg (Bioconcentration Factor)Not specified researchgate.net

Fungal Resistance Evolution and Mechanisms Towards R Tebuconazole

Molecular Mechanisms of Azole Fungicide Resistance in Fungal Pathogens

Resistance to azole fungicides primarily involves alterations in the fungal target enzyme, CYP51, or mechanisms that reduce the intracellular concentration of the drug researchgate.netnih.govcontagionlive.com.

Target Site Mutations in CYP51 Genes

Point mutations in the gene encoding CYP51 (or ERG11 in yeasts) are a common mechanism of azole resistance bdschapters.comresearchgate.netnih.gov. These mutations lead to amino acid substitutions in the CYP51 protein, which can reduce the binding affinity of the azole fungicide to the enzyme without completely abolishing the enzyme's essential function in ergosterol (B1671047) biosynthesis bdschapters.comresearchgate.netnih.gov. Numerous mutations have been identified in the CYP51 gene in various fungal pathogens, including Candida albicans and Aspergillus fumigatus bdschapters.comfrontiersin.org. These mutations often cluster in specific "hot-spot" regions of the gene bdschapters.com. For instance, mutations like G54E, G138, P216, M220, and G448 in A. fumigatus CYP51A are linked to azole resistance nih.gov. Similarly, amino acid substitutions in Cryptococcus neoformans CYP51, such as G344S and G484S, have been associated with multi-azole resistance frontiersin.org.

Gene Overexpression and Duplication of CYP51

Increased expression of the CYP51 gene is another significant mechanism contributing to azole resistance researchgate.netnih.govcontagionlive.com. This overexpression can lead to a higher cellular concentration of the target enzyme, requiring a greater amount of the fungicide to achieve effective inhibition asm.org. Overexpression can be caused by mutations in the promoter region of the CYP51 gene, such as the presence of tandem repeats frontiersin.orgoup.com. For example, tandem repeats in the promoter of CYP51A in A. fumigatus, particularly TR34 and TR46, are frequently associated with elevated CYP51A expression and pan-azole resistance, often in combination with specific point mutations plos.orgfrontiersin.orgoup.com. Gene duplication of CYP51 has also been observed as a resistance mechanism, leading to increased gene copy number and subsequent overexpression frontiersin.orgasm.org. In Candida glabrata, duplication of the entire chromosome containing the CYP51 gene has been linked to azole resistance nih.govasm.org.

Efflux Transporter-Mediated Resistance Mechanisms

Fungi can also develop azole resistance by actively transporting the fungicide out of the cell, reducing its intracellular accumulation researchgate.netnih.govcontagionlive.com. This is primarily mediated by efflux pumps belonging to two major superfamilies: ATP-Binding Cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters researchgate.netfrontiersin.orgoup.comcapes.gov.br.

Role of ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) Transporters

ABC and MFS transporters are membrane proteins that utilize cellular energy to export a wide range of substrates, including antifungal drugs, from the fungal cell frontiersin.orgoup.combohrium.comnih.gov. Overexpression of genes encoding these transporters is a well-documented mechanism of azole resistance in various fungal species, including Candida and Aspergillus researchgate.netfrontiersin.orgoup.comfrontiersin.org. In Candida albicans, the ABC transporters Cdr1p and Cdr2p, and the MFS transporter CaMdr1p, are major contributors to azole resistance through enhanced drug efflux frontiersin.orgoup.combohrium.comnih.gov. Increased expression of the genes encoding these transporters (e.g., CDR1, CDR2, and MDR1) is frequently observed in azole-resistant clinical isolates frontiersin.orgoup.comnih.gov. While the role of efflux pumps in A. fumigatus azole resistance is recognized, experimental evidence directly demonstrating that overexpression of specific pumps causes resistance is still being elucidated frontiersin.org.

Impact on Intracellular Accumulation of Tebuconazole (B1682727) Enantiomers

Efflux transporters can impact the intracellular accumulation of tebuconazole. Studies on laboratory-generated mutants resistant to sterol demethylation inhibitors have shown significantly lower accumulation of tebuconazole, suggesting a correlation between efflux capacity and resistance core.ac.uk. This reduced intracellular concentration can prevent the fungicide from reaching levels necessary to effectively inhibit CYP51, thereby conferring resistance frontiersin.orgoup.com. While research specifically detailing the differential impact of efflux transporters on the accumulation of (R)-tebuconazole versus (S)-tebuconazole is limited in the provided sources, it is plausible that these transporters could exhibit some degree of enantioselectivity, potentially leading to differential intracellular concentrations of the two forms. However, the primary literature often discusses tebuconazole as a racemic mixture, and further research would be needed to fully understand the enantiomer-specific effects of efflux.

Cross-Resistance Patterns with Other Fungicides

Cross-resistance, where resistance to one fungicide confers resistance to another, is a significant consideration in fungicide resistance management. As a DMI fungicide, tebuconazole often exhibits cross-resistance patterns with other fungicides belonging to the same chemical group due to their shared mode of action researchgate.netapsnet.orgfao.orgfrac.info.

Studies have demonstrated a strong correlation in resistance between myclobutanil (B1676884) and tebuconazole in Venturia inaequalis researchgate.netnih.govscilit.com. The sensitivity to these two DMI fungicides is highly correlated (r = 0.91; P < 0.001) researchgate.netnih.govscilit.com.

In Botrytis cinerea, a positive correlation has been observed between sensitivity to tebuconazole and other DMI fungicides such as difenoconazole (B1670550) and prochloraz (B1679089) researchgate.net. However, sensitivity to tebuconazole was not associated with sensitivity to fungicides with different modes of action, such as iprodione, procymidone, or fludioxonil (B1672872) researchgate.net.

Research on Monilinia fructicola isolates has indicated incomplete cross-resistance between propiconazole (B1679638) and tebuconazole apsnet.org. Wild-type isolates of M. fructicola showed no cross-sensitivity to prothioconazole (B1679736) and other tested DMIs apsnet.org.

In Stagonosporopsis citrulli, isolates moderately resistant to tebuconazole have shown moderate resistance to tetraconazole (B1682234) and flutriafol (B1673497), but remained sensitive to difenoconazole and prothioconazole apsnet.org. Highly resistant isolates, however, displayed high resistance to tetraconazole and flutriafol and moderate resistance to difenoconazole and prothioconazole apsnet.org. Interestingly, a negative correlation was observed between sensitivity to difenoconazole and prothioconazole among moderately and highly resistant isolates of S. citrulli, where isolates less sensitive to difenoconazole were more sensitive to prothioconazole apsnet.org.

Exposure to tebuconazole has also been shown to induce cross-resistance to clinical azoles (e.g., fluconazole, itraconazole, ravuconazole) in Cryptococcus gattii and C. neoformans, but not to amphotericin B nih.gov. This cross-resistance can occur both in vitro and in vivo and may be linked to increased expression of the ERG11 gene and efflux pump genes nih.gov.

While cross-resistance exists among triazoles, resistance levels are not always consistent across all members of the group fao.org. Tebuconazole sensitivity has been reported to be greater than that for some older triazole fungicides in cereal mildews, suggesting that not all resistance mechanisms effective against older triazoles are equally effective against tebuconazole fao.org.

Cross-Resistance Correlation Data (Examples from Search Results)

FungusFungicide 1Fungicide 2Correlation (r)P-valueSource
Venturia inaequalisMyclobutanilTebuconazole0.91< 0.001 researchgate.netnih.govscilit.com
Botrytis cinereaTebuconazoleDifenoconazole0.851< 0.0001 researchgate.net
Botrytis cinereaTebuconazoleProchloraz0.7340.0001 researchgate.net
Monilinia fructicolaPropiconazoleTebuconazole0.45 (wild-type)N/A apsnet.org
Monilinia fructicolaPropiconazoleTebuconazole0.38 (G461S)N/A apsnet.org
Stagonosporopsis citrulli (Moderately/Highly Resistant)DifenoconazoleProthioconazole-0.6300.003 apsnet.org

Note: N/A indicates that the P-value was not explicitly provided in the search snippet for that specific correlation value.

Sensitivity of Stagonosporopsis citrulli Isolates to DMI Fungicides

Isolate TypeTebuconazoleTetraconazoleFlutriafolDifenoconazoleProthioconazoleSource
SensitiveSensitiveModerately ResistantModerately ResistantSensitiveSensitive apsnet.org
Moderately ResistantModerately ResistantModerately ResistantModerately ResistantSensitiveSensitive apsnet.org
Highly ResistantHighly ResistantHighly ResistantHighly ResistantModerately ResistantModerately Resistant apsnet.org

Advanced Analytical Methodologies for Enantiomeric Tebuconazole Characterization

Chiral Chromatographic Separation Techniques

Chiral chromatography is the cornerstone for resolving enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Chiral HPLC is a commonly employed technique for the enantioseparation of tebuconazole (B1682727). Various chiral stationary phases (CSPs) have been investigated for this purpose, including those based on polysaccharide derivatives like cellulose (B213188) and amylose. waters.comresearchgate.netcapes.gov.brymc.euresearchgate.netnih.govscispace.com

Studies have demonstrated successful enantiomeric resolution of tebuconazole using cellulose derivative-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2). researchgate.netresearchgate.netresearchgate.net Amylose-based CSPs, like Lux 3u Amylose-2 and CHIRAL ART Amylose-SA, have also proven effective. researchgate.netcapes.gov.brymc.eunih.gov

The mobile phase composition significantly influences the separation. For normal phase chiral HPLC, mixtures of hexane (B92381) or petroleum ether with modifiers like isopropanol (B130326) or ethanol (B145695) are common. researchgate.netscispace.comscience.gov In reversed-phase chiral HPLC, methanol-water mixtures, often with acidic additives like formic acid to enhance ionization for MS detection, are used. capes.gov.brymc.euresearchgate.netnih.govnih.gov Analysis times for tebuconazole enantiomeric resolution using HPLC have been reported to range from 13 to 45 minutes. waters.comwaters.com

Data on HPLC chiral separation of tebuconazole:

Chiral Stationary PhaseMobile PhaseResolution (Rs)Analysis Time (min)Reference
Cellulose tris(3,5-dimethylphenylcarbamate)n-hexane–isopropanol1.72N/A scispace.com
Lux Cellulose-2Methanol–0.1% formic acidN/AN/A researchgate.net
Lux 3u Amylose-2Methanol-water (70:30, v/v)1.63N/A nih.gov
Lux 3u Amylose-2Reversed-phase, isocraticN/A< 24.5 capes.gov.brnih.govresearchgate.net
CHIRAL ART Cellulose-SCWater/acetonitrile (B52724) (40/60)1.5N/A ymc.eu
Chiralpak IA-3Methanol as co-solvent (UPC2)N/A< 3.5 waters.comwaters.com

Supercritical Fluid Chromatography (SFC) with CSPs has also emerged as a faster alternative for chiral separations of tebuconazole, with reported analysis times reduced to 10 minutes or less. labrulez.comwaters.comwaters.com UPC2 (UltraPerformance Convergence Chromatography), which combines supercritical CO2 with sub-2-μm particle columns, offers even faster separations, achieving resolution for tebuconazole in less than 3.5 minutes. labrulez.comwaters.comwaters.com

While HPLC is more prevalent for tebuconazole enantioseparation, GC has also been explored. However, achieving complete separation of tebuconazole enantiomers by GC has been reported to be challenging, with only partial separation achieved using certain chiral columns like BGB 172. researchgate.net GC coupled with mass spectrometry (GC-MS) has been used to confirm the identity of separated enantiomers. airitilibrary.com

Sophisticated Spectrometric Detection Methods

Following chromatographic separation, sensitive and selective detection is crucial for identifying and quantifying tebuconazole enantiomers, especially at trace levels in complex matrices.

Tandem mass spectrometry (MS/MS), particularly using triple quadrupole (QqQ) analyzers, is a powerful detection technique frequently coupled with chiral chromatography for the precise quantification of tebuconazole enantiomers. ymc.euresearchgate.netnih.govnih.govresearcher.lifeacs.orgnih.govnih.govnih.govdoi.orgunibz.it MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte, minimizing matrix interference. researchgate.netdoi.org For tebuconazole, common mass transitions used in LC-MS/MS analysis include m/z 308 to 70 and m/z 308 to 125 in electrospray positive ionization mode. ymc.eu

The hyphenation of chiral liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely adopted approach for the enantioselective determination of tebuconazole in various complex matrices, including food (fruits, vegetables, wine, wheat grain, wheat straw, honey), environmental samples (soil, water), and biological samples (zebrafish, tadpoles, rabbit plasma). researchgate.netcapes.gov.brresearchgate.netnih.govnih.govscience.govwaters.comresearchgate.netresearcher.lifenih.govnih.govnih.govunibz.itthegoodscentscompany.comresearchgate.netscience.gov This integrated approach leverages the separation power of chiral LC and the sensitivity and selectivity of MS/MS, enabling the analysis of tebuconazole enantiomers at trace residue levels. capes.gov.brresearchgate.netnih.govnih.gov Limits of quantification (LOQs) for tebuconazole enantiomers in various matrices using LC-MS/MS methods have been reported in the range of 0.5 µg/kg to 2.5 µg/kg. capes.gov.brresearchgate.netnih.govnih.gov

Integration of SFC with MS/MS (SFC-MS/MS) also offers a rapid and sensitive method for stereoselective determination of tebuconazole in matrices like water and zebrafish. acs.orgnih.gov

Advanced Sample Preparation and Extraction Protocols

Effective sample preparation and extraction are critical steps before chromatographic and spectrometric analysis, especially when dealing with complex matrices containing trace levels of tebuconazole enantiomers. The goal is to isolate and concentrate the analytes while removing interfering substances.

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, often with modifications, is a popular and effective sample preparation technique used for the analysis of tebuconazole enantiomers in various matrices, including fruits, vegetables, soil, and biological samples. researchgate.netwaters.comcapes.gov.brresearchgate.netnih.govscience.govwaters.comacs.orgnih.gov QuEChERS typically involves acetonitrile extraction followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup. researchgate.netresearchgate.netwaters.com Different sorbents, such as primary secondary amine (PSA), C18, and graphitized carbon black (GCB), are used in d-SPE depending on the matrix. researchgate.net

Other sample preparation techniques reported for tebuconazole enantiomer analysis include solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME). researchgate.netscience.govthegoodscentscompany.comresearchgate.netmdpi.com Aqueous biphasic systems based on ionic liquids and copolymers have also been explored for the extraction of tebuconazole enantiomers from matrices like fruit juice. nih.gov

Research findings on sample preparation methods often include evaluation of extraction efficiencies and recoveries in different matrices. For instance, mean recoveries for tebuconazole enantiomers using modified QuEChERS methods have been reported to be in the range of 79.3% to 101.9% in various food and environmental samples. capes.gov.brnih.gov Recoveries exceeding 75% have been obtained for tebuconazole enantiomers in wheat using QuEChERS with Oasis MCX cleanup. waters.comwaters.com

Data on Sample Preparation and Recovery:

MatrixSample Preparation MethodRecovery Range (%)Reference
Soil, Tomato, Cucumber, Pear, AppleModified QuEChERS + LC-MS/MS79.3–101.1 capes.gov.brnih.gov
WaterModified QuEChERS + LC-MS/MS89.6–101.9 capes.gov.brnih.gov
Wheat GrainQuEChERS + Oasis MCX cleanup> 75 waters.comwaters.com
Wheat StrawQuEChERS + Oasis MCX cleanup> 75 waters.comwaters.com
Water, ZebrafishModified QuEChERS + SFC-MS/MS79.8–108.4 acs.orgnih.gov
Fruit JuiceAqueous Biphasic System + HPLC-MS/MS80–89 nih.gov
TadpolesQuEChERS + HPLC-MS/MSN/A nih.gov
TobaccoPass-through SPE + SFC-MS/MS82.8-106.6 doi.org

These advanced analytical methodologies, from chiral separation techniques to sophisticated detection and sample preparation methods, are essential for the accurate and sensitive characterization of (R)-tebuconazole and its enantiomer in various complex matrices, supporting research into their distinct behaviors and potential impacts.

Modern Clean-up Techniques (e.g., QuEChERS, Microwave-Assisted Extraction)

Effective sample clean-up is crucial to remove interfering substances from complex matrices (such as environmental and biological samples) before the chromatographic analysis of tebuconazole enantiomers. Modern techniques aim to be quick, easy, and efficient.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis, including chiral fungicides like tebuconazole researchgate.netacs.orgnih.govwaters.comwaters.com. This method typically involves an initial extraction step using acetonitrile, followed by a clean-up step using dispersive solid-phase extraction (d-SPE) with various sorbents like primary and secondary amine (PSA) and C18 to remove matrix co-extractives researchgate.netacs.org. Modified QuEChERS methods have been successfully applied to the enantioselective determination of tebuconazole in various matrices, including fruits, vegetables, soil, and water researchgate.netresearchgate.netacs.orgcapes.gov.br. For instance, a modified QuEChERS method was applied to water and zebrafish samples for the enantioselective determination of tebuconazole enantiomers using supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) acs.orgnih.gov. Another study utilized QuEChERS for the extraction of tebuconazole enantiomers from Rana nigromaculata tadpoles before chiral HPLC-MS/MS analysis nih.gov. QuEChERS extraction followed by solid phase extraction has also been used for the enantioanalysis of triazole fungicides in wheat grain and straw waters.comwaters.com.

Microwave-Assisted Extraction (MAE) is another modern technique employed for sample preparation, offering advantages such as reduced extraction time and solvent consumption youtube.commilestonesrl.com. While the provided search results specifically mention MAE for the analysis of other compounds like mycotoxins and pesticide residues in apples mdpi.com and semi-volatile organics youtube.com, and generally discuss its benefits for sample preparation milestonesrl.com, there is no direct mention within the search results of MAE being specifically applied to the extraction of tebuconazole enantiomers. However, MAE is a recognized clean-up technique in pesticide analysis and could potentially be applicable for tebuconazole enantiomers depending on the matrix and analytical method.

Rigorous Validation of Analytical Methods (e.g., Limits of Detection, Quantification, Linearity)

Rigorous method validation is essential to ensure the reliability, accuracy, and sensitivity of enantiomer-specific analytical methods for tebuconazole. Key validation parameters include specificity, linearity, limits of detection (LOD), and limits of quantification (LOQ), accuracy, precision, and stability capes.gov.brmdpi.comeuropa.eueurachem.orgdoi.org.

Specificity and selectivity are evaluated to ensure that the method can uniquely identify and quantify each tebuconazole enantiomer without interference from other substances in the sample matrix capes.gov.brmdpi.comdoi.org.

Linearity is assessed by analyzing a series of standard solutions or matrix-matched standards at different concentrations to establish a linear relationship between the analyte concentration and the instrument response nih.govcapes.gov.brmdpi.comdoi.orgdoi.orgcapes.gov.brijrar.orgepa.gov. A correlation coefficient (r or R2) of 0.995 or greater is generally considered satisfactory for linearity mdpi.comdoi.orgdoi.orgijrar.orgepa.gov. For example, a method for enantioselective tebuconazole determination in vegetables, fruits, soil, and water showed satisfactory linearity with correlation coefficients evaluated capes.gov.br. Another method for tebuconazole enantiomers in Rana nigromaculata tadpoles demonstrated good linearity with r > 0.9990 over a concentration range of 0.20-500.0 ng/mL nih.gov. A rapid method for triazole fungicides in tobacco, including tebuconazole, achieved satisfactory linearity with R2 ≥ 0.9926 within the range of 10-500 ng/mL doi.org.

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision researchgate.netresearchgate.netcapes.gov.brnih.govmdpi.comeurachem.orgdoi.orgdoi.orgijrar.orgepa.gov. These limits are typically determined based on the signal-to-noise ratio eurachem.orgijrar.org. For tebuconazole enantiomers in various matrices, reported LODs have been less than 0.6 μg/kg in tomato, cucumber, pear, apple, soil, and water, with LOQs not exceeding 2.0 μg/kg researchgate.netcapes.gov.br. In strawberry, the LOQ for tebuconazole enantiomers was reported as 2.5 μg/kg researchgate.net. For water and zebrafish samples, LOQs ranged from 0.24 to 1.20 μg/kg acs.orgnih.gov. A method for triazole fungicides in tobacco reported LODs ranging from 0.26 to 3.24 μg/kg and LOQs from 0.79 to 10.36 μg/kg for all stereoisomers doi.org. In rabbit plasma and tissues, good linearities were obtained over the range of 0.25-25 mg/L for both enantiomers nih.gov.

Accuracy and precision are assessed by analyzing spiked blank samples at different concentration levels researchgate.netnih.govcapes.gov.brnih.govmdpi.comdoi.orgdoi.org. Accuracy is typically expressed as the percentage of recovery, while precision is expressed as the relative standard deviation (RSD) researchgate.netnih.govcapes.gov.brnih.govmdpi.comdoi.orgdoi.org. Mean recoveries for tebuconazole enantiomers from soil, tomato, cucumber, pear, and apple samples ranged from 79.3–101.1% with intra-day RSDs of 2.8–11.5% and inter-day RSDs of 4.1–8.6% researchgate.netcapes.gov.br. In water samples, mean recoveries were 89.6–101.9% with intra-day RSDs of 3.3–10.2% and inter-day RSDs of 5.1–7.7% researchgate.netcapes.gov.br. For water and zebrafish, mean recoveries were 79.8–108.4% with RSDs ≤ 7.0% acs.orgnih.gov. In Rana nigromaculata tadpoles, accuracy ranged from 6.7% to 9.3%, and intra-day and inter-day precisions were below 6.2% nih.gov. Mean recoveries for triazole fungicides in tobacco were 82.8-106.6%, with intra-day RSDs of 1.1-6.6% and inter-day RSDs of 2.5-5.6% doi.org.

Method validation also includes evaluating matrix effects and stability of the enantiomers in the relevant matrices over time researchgate.netcapes.gov.brmdpi.comdoi.org.

Here is a summary of validation parameters from selected studies:

MatrixLOD (μg/kg or mg/L)LOQ (μg/kg or mg/L)Linearity (Range)Mean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)Citation
Vegetables, Fruits, Soil, Water< 0.6≤ 2.0Not specified79.3–101.1 (matrix), 89.6–101.9 (water)2.8–11.5 (matrix), 3.3–10.2 (water)4.1–8.6 (matrix), 5.1–7.7 (water) researchgate.netcapes.gov.br
StrawberryNot specified2.5Not specifiedNot specifiedNot specifiedNot specified researchgate.net
Water and ZebrafishNot specified0.24–1.20Not specified79.8–108.4≤ 7.0≤ 7.0 acs.orgnih.gov
Rana nigromaculata tadpolesNot specifiedNot specified0.20–500.0 ng/mL (r > 0.9990)6.7–9.3< 6.2< 6.2 nih.gov
Tobacco0.26–3.240.79–10.3610–500 ng/mL (R2 ≥ 0.9926)82.8–106.61.1–6.62.5–5.6 doi.org
Rabbit plasma and tissuesNot specifiedNot specified0.25–25 mg/LNot specifiedNot specifiedNot specified nih.gov

Applications of Enantiomer-Specific Analytical Methods in Environmental and Biological Research

Enantiomer-specific analytical methods are crucial for investigating the behavior and fate of chiral pesticides like tebuconazole in the environment and biological systems, as enantiomers can exhibit different degradation rates, accumulation patterns, and toxicity x-mol.netcapes.gov.brnih.govazoquantum.commdpi.comcapes.gov.br.

Environmental research utilizing these methods has revealed enantioselective degradation of tebuconazole in various matrices, including soil, water, and plants researchgate.netx-mol.netcapes.gov.brnih.govresearchgate.net. Studies have shown that the degradation of tebuconazole is enantioselective, with varying preferential degradation of one enantiomer over the other depending on the environmental compartment x-mol.netcapes.gov.brnih.gov. For example, in aerobic or anaerobic soils, (S)-(+)-tebuconazole degraded faster than (R)-(-)-tebuconazole, and this enantioselectivity correlated with soil organic carbon content capes.gov.brnih.gov. In contrast, in cucumber fruit and some soils, (R)-(-)-tebuconazole dissipated faster than (S)-(+)-tebuconazole nih.gov. In horticultural stream waters, faster dissipation of the (+)-enantiomers compared to the (-)-enantiomers was observed under light conditions, leading to the enrichment of the (-)-enantiomer (likely this compound) over time x-mol.net. The enantiomeric fraction (EF) values in real surface water samples confirmed the occurrence of enantioselective pollution x-mol.net.

Biological research has also benefited significantly from enantiomer-specific analysis, providing insights into the stereoselective metabolism and bioaccumulation of tebuconazole in organisms nih.govnih.govazoquantum.comcapes.gov.bracs.orgnih.gov. Studies in rabbits have shown that the degradation of (S)-(+)-tebuconazole was much faster than that of (R)-(-)-tebuconazole in plasma after administration of the racemic mixture nih.gov. In earthworms, significant enantioselectivity was observed in the biotransformation of tebuconazole, involving cytochrome P450 enzymes acs.org. In vitro metabolism experiments using human liver microsomes revealed preferential metabolism of (+)-tebuconazole, with multiple human CYP450 isoforms involved nih.gov. Computational simulations have further elucidated the enantioselective metabolism and binding specificity of tebuconazole enantiomers by CYP450s, indicating that hydroxy-R-tebuconazole primarily results from the metabolism of this compound by specific CYP450 isoforms azoquantum.com.

Enantiomer-specific analysis in zebrafish (Danio rerio) has demonstrated enantioselective bioaccumulation and elimination of tebuconazole acs.orgnih.govcapes.gov.br. Preferential accumulation of (-)-(R)-tebuconazole was observed in zebrafish at different dose levels, and the degradation of (-)-(R)-tebuconazole was slower than that of (+)-(S)-tebuconazole during depuration capes.gov.br. In Rana nigromaculata tadpoles, while no significant enantioselective difference was observed in the bioaccumulation process, the elimination process of tebuconazole enantiomers was enantioselective, with this compound preferentially degraded nih.gov.

These applications highlight the importance of analyzing tebuconazole at the enantiomeric level to accurately assess its environmental fate, persistence, and potential ecological and health risks nih.govx-mol.netcapes.gov.brnih.govazoquantum.comcapes.gov.br.

Ecological Impact and Environmental Risk Assessment of R Tebuconazole on Non Target Biota

Comparative Ecotoxicity of (R)- and (S)-Tebuconazole Enantiomers to Environmental Organisms

The stereoselective toxicity of chiral pesticides is a critical aspect of their environmental risk assessment. Studies have shown that the (R) and (S) enantiomers of tebuconazole (B1682727) can elicit different toxicological responses in non-target organisms, highlighting the importance of evaluating each enantiomer separately.

Aquatic invertebrates are crucial components of freshwater ecosystems, and their susceptibility to pesticides is a key indicator of environmental health. Research on the crustacean Daphnia magna has provided valuable insights into the enantioselective toxicity of tebuconazole.

In acute toxicity tests, the 48-hour median effective concentration (EC50) values for rac-tebuconazole and S-tebuconazole on D. magna were found to be 3.53 mg/L and 2.74 mg/L, respectively. researchgate.netresearchgate.netnih.gov This suggests that both forms are moderately toxic to this species in short-term exposures, with no significant difference in acute toxicity observed between the racemic mixture and the S-enantiomer. researchgate.netresearchgate.netnih.gov

However, chronic toxicity studies reveal a more pronounced enantioselectivity. In a 21-day chronic test, both racemic and S-tebuconazole significantly affected the reproduction and development of D. magna at concentrations of 0.05 mg/L and higher. researchgate.netresearchgate.netnih.govresearchgate.net Notably, S-tebuconazole was found to be more toxic than the racemic mixture in these long-term exposures. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov The chronic toxicity of S-tebuconazole may be underestimated when risk assessments are based solely on data from the racemic mixture. researchgate.netresearchgate.netnih.govresearchgate.net

Interactive Data Table: Acute and Chronic Toxicity of Tebuconazole Enantiomers to Daphnia magna

CompoundTest DurationEndpointConcentration (mg/L)
rac-Tebuconazole48 hoursEC503.53
(S)-Tebuconazole48 hoursEC502.74
rac-Tebuconazole21 daysNOEC (Reproduction)<0.05
(S)-Tebuconazole21 daysNOEC (Reproduction)<0.05

The enantioselective toxicity of tebuconazole has also been investigated in aquatic vertebrates, with studies on zebrafish (Danio rerio) providing key data. Research has shown that R-(-)-tebuconazole is significantly more toxic to zebrafish than S-(+)-tebuconazole. researchgate.net The acute toxicity of R-(-)-tebuconazole was found to be 1.4 to 5.9 times higher than that of the S-(+)-enantiomer across different aquatic species, including zebrafish. researchgate.net

While specific comparative data for the enantiomers in other fish species is limited, studies on racemic tebuconazole indicate its potential for toxicity. For instance, the 96-hour median lethal concentration (LC50) of racemic tebuconazole in the freshwater fish Cirrhinus mrigala was determined to be 7.2 mg/L. fisheriesjournal.com In rainbow trout (Oncorhynchus mykiss), tebuconazole is classified as moderately toxic. nih.gov

The impact of tebuconazole enantiomers on aquatic and terrestrial plants is an area with limited specific comparative research. However, studies on racemic tebuconazole and other triazole fungicides provide an indication of potential effects.

In aquatic environments, a study on the green algae Scenedesmus obliquus demonstrated significant enantioselectivity, with R-(-)-tebuconazole being approximately 5.9 times more toxic than S-(+)-tebuconazole. researchgate.net For the aquatic plant Lemna minor, racemic tebuconazole is considered moderately toxic, with a calculated EC50 value of 1.552 mg/L for growth inhibition. nih.gov

Sublethal Physiological Effects on Non-Target Organisms

Exposure to sublethal concentrations of tebuconazole can lead to a range of physiological and biochemical disturbances in non-target organisms, even in the absence of outright mortality.

In the aquatic invertebrate Daphnia magna, tebuconazole enantiomers have been shown to interfere with enzymes crucial for the molting process. Both racemic, (R)-, and (S)-tebuconazole can significantly reduce chitinase (B1577495) activity after a 14-day exposure. fisheriesjournal.com The study also revealed that racemic and (R)-tebuconazole reduced chitobiase activity. fisheriesjournal.com S-tebuconazole, while also affecting reproduction, showed a different pattern of impact on chitobiase activity compared to the racemate and the R-enantiomer. fisheriesjournal.com The observed order of toxicity in inducing these enzymatic changes was S- ≈ rac- > R-tebuconazole. nih.gov

Interactive Data Table: Effects of Tebuconazole Enantiomers on Enzymatic Activity in Daphnia magna

CompoundEnzymeEffect
rac-TebuconazoleChitinaseSignificant Reduction
This compoundChitinaseSignificant Reduction
(S)-TebuconazoleChitinaseSignificant Reduction
rac-TebuconazoleChitobiaseReduction
This compoundChitobiaseReduction
(S)-TebuconazoleChitobiaseAltered Activity Pattern

The genotoxicity of tebuconazole, or its potential to damage genetic material, has been a subject of investigation. Studies on racemic tebuconazole have indicated a potential for genotoxicity in various organisms. For example, a tebuconazole-based fungicide was found to induce DNA fragmentation and chromosomal alterations in the meristematic cells of the plant Lactuca sativa (lettuce). researchgate.netnih.gov

In fish, tebuconazole has been shown to induce genotoxic effects. nih.gov However, there is a notable lack of research specifically comparing the genotoxic potential of the individual (R)- and (S)-enantiomers of tebuconazole in environmental organisms. Therefore, while the genotoxicity of the racemic mixture is a concern, the specific contribution of each enantiomer to this effect remains to be elucidated.

Advanced Environmental Risk Assessment Frameworks Incorporating Enantiomer-Specific Data

Traditional environmental risk assessments (ERAs) for chiral pesticides like tebuconazole have historically relied on data from the racemic mixture, which is an equal-parts combination of its stereoisomers. This approach can lead to an inaccurate understanding of the environmental risks posed by such compounds. acs.orgmdpi.com Advanced ERA frameworks now recognize the necessity of incorporating enantiomer-specific data, as individual enantiomers can exhibit significant differences in biological activity, toxicity to non-target organisms, and environmental fate. acs.orgepa.govnih.gov

For tebuconazole, the (R)- and (S)-enantiomers display distinct properties. Research has shown that the fungicidal activity of (R)-(-)-tebuconazole is substantially higher—up to 44 times greater—than that of (S)-(+)-tebuconazole against the target organism Botrytis cinerea. nih.gov Furthermore, significant differences in ecotoxicity have been observed for non-target biota. Studies reveal that (R)-(-)-tebuconazole is approximately 1.4 to 5.9 times more toxic than (S)-(+)-tebuconazole to various aquatic organisms, including the algae Scenedesmus obliquus, the crustacean Daphnia magna, and the fish Danio rerio. nih.govscielo.brredalyc.org

This enantioselectivity in toxicity underscores the limitations of using racemic data for risk assessment. nih.gov An assessment based on the racemate may underestimate the risk if the more toxic enantiomer, such as this compound, is more persistent in the environment. Conversely, it could overestimate the risk if the less toxic enantiomer persists longer. nih.gov Therefore, modern ERA frameworks advocate for a more refined approach that considers the unique toxicological profile of each enantiomer to provide a more accurate and protective evaluation of the ecological risks associated with chiral pesticides. acs.orgepa.gov

Table 1: Enantioselective Acute Toxicity of Tebuconazole to Non-Target Aquatic Organisms
OrganismEndpoint(R)-(-)-Tebuconazole Toxicity(S)-(+)-Tebuconazole ToxicityToxicity Ratio (R vs. S)Reference
Scenedesmus obliquus (Algae)EC50More ToxicLess Toxic~1.4 - 5.9 times nih.gov
Daphnia magna (Crustacean)EC50More ToxicLess Toxic~1.4 - 5.9 times nih.gov
Danio rerio (Zebrafish)LC50More ToxicLess Toxic~1.4 - 5.9 times nih.gov

Significance of Enantiomeric Fraction in Environmental Monitoring

The enantiomeric fraction (EF) is a critical parameter used in environmental monitoring to quantify the relative abundance of enantiomers in a sample. It is calculated as the ratio of one enantiomer's concentration to the total concentration of both enantiomers (EF = [R]/([R]+[S]) or [S]/([R]+[S])). An EF value of 0.5 indicates a racemic mixture, while deviations from 0.5 signify enantioselective processes are occurring in the environment. mdpi.comresearchgate.net Monitoring the EF of tebuconazole is significant because it provides insight into the compound's environmental behavior, degradation pathways, and potential for bioaccumulation. researchgate.net

Studies have demonstrated that tebuconazole undergoes enantioselective degradation in various environmental compartments, leading to shifts in its EF over time. For example, in aerobic and anaerobic soils, (S)-(+)-tebuconazole was found to degrade faster than (R)-(-)-tebuconazole. nih.gov This preferential degradation can be influenced by soil properties, such as organic carbon content. nih.gov In contrast, other studies have observed faster degradation of (-)-R-tebuconazole in certain soils and cucumber fruit, while (+)-S-tebuconazole degraded more rapidly in cabbage. nih.gov

Enantioselective bioaccumulation is another critical process affecting the EF. In the earthworm Eisenia fetida, a preferential accumulation of the less fungicidally active (S)-(+)-tebuconazole has been observed, despite no significant enantioselectivity in acute toxicity to the organism. nih.gov This indicates that even if an enantiomer is less toxic, its potential to accumulate in organisms can pose a long-term risk to the food web. Tracking the EF in environmental matrices and biota is therefore essential for a comprehensive understanding of the exposure and potential risks of this compound and its counterpart. nih.govresearchgate.net

Table 2: Enantioselective Degradation of Tebuconazole in Environmental Media
Environmental MediumObservationInfluencing FactorsReference
Various Soils (Aerobic/Anaerobic)(S)-(+)-tebuconazole degraded faster than (R)-(-)-tebuconazole.Soil organic carbon content nih.gov
Beijing Soil(-)-tebuconazole degraded preferentially.Not specified researchgate.net
Zhejiang Soil(+)-tebuconazole degraded preferentially.Not specified researchgate.net
Wheat Straw(-)-tebuconazole showed faster degradation.Not specified researchgate.net
Cabbage(+)-S-tebuconazole showed faster degradation.Not specified nih.gov
Cucumber(-)-R-tebuconazole dissipated faster.Not specified nih.gov

Assessing Ecological Risks from Stereoisomeric Transformation Products

The environmental risk assessment of tebuconazole is further complicated by the formation of transformation products (TPs), which are metabolites or degradation products of the parent compound. nih.gov When tebuconazole degrades in the environment, it can form various TPs that may also be chiral and exhibit their own unique toxicity and persistence profiles. scielo.brnih.gov Some TPs have been predicted to have toxicity equivalent to or even greater than the parent tebuconazole, making their assessment a crucial component of a thorough ERA. nih.gov

Recent research has begun to identify specific tebuconazole metabolites in environmental systems. For instance, in constructed wetlands, four TPs were identified for the first time: tebuconazole hydroxy, tebuconazole lactone, tebuconazole carboxy acid, and tebuconazole dechloro. nih.gov The formation and abundance of these TPs can be influenced by environmental conditions and biological systems. For example, the presence of arbuscular mycorrhizal fungi was found to affect the abundance of tebuconazole dechloro and tebuconazole carboxy acid in the environment. nih.gov

The potential for these stereoisomeric TPs to pose an ecological risk necessitates their inclusion in advanced ERA frameworks. scielo.br A comprehensive assessment should not only consider the enantioselectivity of the parent compound, this compound, but also the formation, fate, and toxicity of its chiral and achiral transformation products. nih.gov Further investigation is needed to fully characterize the toxicological mechanisms of these TPs and the combined toxicity of the mixture of tebuconazole and its derivatives in the environment. scielo.brnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (R)-tebuconazole in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for enantiomer-specific quantification. Validate methods using spike-and-recovery experiments in matrices like soil or water, ensuring limits of detection (LOD) ≤ 0.01 µg/L. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. For adsorption studies, batch experiments with controlled pH, temperature, and organic matter content are critical to isolate this compound behavior .

Q. How should researchers design experiments to assess the adsorption behavior of this compound in soil?

  • Methodological Answer : Use a batch equilibrium approach with varying soil-to-solution ratios (e.g., 1:10 w/v) and contact times (24–72 hours). Measure adsorption coefficients (e.g., Freundlich KfK_f) under controlled pH (5–7) and ionic strength. Include replicates to account for soil heterogeneity. Validate results using column leaching experiments to simulate field conditions. Data should be presented in tables with mean ± SD for KfK_f, R2R^2, and p-values for model fit .

Q. What are the key considerations for ensuring reproducibility in this compound toxicity studies?

  • Methodological Answer : Standardize test organisms (e.g., Daphnia magna or zebrafish embryos), exposure durations, and solvent controls (e.g., acetone ≤ 0.1% v/v). Report EC₅₀/LC₅₀ values with 95% confidence intervals. Use OECD or EPA guidelines for experimental protocols. Include positive controls (e.g., reference pesticides) and blind data analysis to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tebuconazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-tebuconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.